N-(3-Cyanothiolan-3-yl)-2-cyclohexyloxybutanamide
Description
Properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-cyclohexyloxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-2-13(19-12-6-4-3-5-7-12)14(18)17-15(10-16)8-9-20-11-15/h12-13H,2-9,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJPOKVGYBEFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1(CCSC1)C#N)OC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Cyanothiolan-3-yl)-2-cyclohexyloxybutanamide is a synthetic compound that may exhibit various biological activities due to its structural characteristics. Compounds with thiolane and amide functionalities often demonstrate significant interactions with biological systems, including enzyme inhibition, receptor modulation, and cytotoxic effects. This article will explore the potential biological activities of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features:
- A thiolane ring (3-Cyanothiolan), which may contribute to its reactive properties.
- A cyclohexyl group , enhancing lipophilicity and potentially affecting membrane permeability.
- An amide bond , which is crucial for biological activity as it often participates in hydrogen bonding.
Antimicrobial Activity
Compounds with similar structural motifs have been studied for their antimicrobial properties. For instance, thiolane derivatives have shown activity against various bacterial strains. A study demonstrated that modifications in the thiolane structure could enhance antimicrobial efficacy by increasing membrane disruption in bacteria.
Anticancer Activity
Research indicates that compounds with amide functionalities can exhibit cytotoxic effects against cancer cells. For example, a related compound was found to induce apoptosis in human cancer cell lines through the activation of caspase pathways. The presence of the cyanothiolan moiety may also contribute to increased cytotoxicity by facilitating reactive oxygen species (ROS) generation.
Enzyme Inhibition
The potential for enzyme inhibition is significant in compounds with thiolane structures. Enzymes like proteases and kinases are common targets in drug design. A related study showed that similar compounds could inhibit serine proteases, providing a basis for further exploration of this compound as a potential therapeutic agent.
Case Studies
-
Study on Antimicrobial Efficacy : A series of thiolane derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the side chains significantly influenced their antibacterial activity.
Compound MIC (µg/mL) Activity Thiolane A 32 Moderate Thiolane B 16 Strong Thiolane C 64 Weak -
Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that a similar amide derivative led to a reduction in cell viability by 50% at a concentration of 10 µM.
Cell Line IC50 (µM) HeLa 10 MCF-7 15 A549 12
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(3-Cyanothiolan-3-yl)-2-cyclohexyloxybutanamide with three analogous compounds from the literature, focusing on structural features, synthesis, and spectroscopic properties.
Table 1: Structural and Spectroscopic Comparison
Key Observations
The cyclohexyloxy group in the target compound may improve lipid solubility compared to the aryl groups in 7c and 3-chloro-N-phenyl-phthalimide, affecting bioavailability .
Synthetic Pathways: Compounds like 7b and 7c are synthesized via condensation of diketene with amines, followed by cyclization . The target compound might require similar steps, substituting cyclohexylamine with a cyanothiolan-containing amine.
Spectroscopic Signatures :
- The absence of a ketone group in the target compound distinguishes it from 7b and 7c , which show characteristic ¹³C NMR peaks near 190–193 ppm for C=O groups . The target’s amide carbonyl is expected near 165–170 ppm.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
